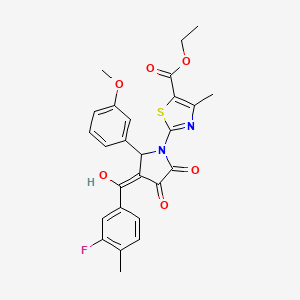

Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to form an α,β-unsaturated ketone.

Michael Addition: This step involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound.

Cyclization: The intermediate compounds undergo cyclization to form the pyrrole and thiazole rings.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

Material Science: The compound’s properties may be exploited in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor to modulate its signaling pathways. The specific pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate: Similar compounds include those with slight variations in the functional groups or ring structures, such as different substituents on the benzoyl or thiazole rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Biological Activity

Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound notable for its unique structural features, which include a thiazole ring, a pyrrole moiety, and various aromatic substituents. This compound has garnered attention in pharmaceutical research due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C29H29FN2O6S, with an approximate molecular weight of 552.61 g/mol. The presence of a fluorine atom and multiple methyl groups contributes to its distinct chemical properties and potential biological activities. Its synthesis involves multi-step organic reactions that allow for further modifications to enhance efficacy or target specificity in drug discovery programs.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds with similar structural features. For instance, thiazole and pyrrole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The presence of electron-donating groups, such as methyl groups on the phenyl rings, has been correlated with increased anti-proliferative effects.

A comparative analysis of structure-activity relationships (SAR) indicates that modifications in the thiazole and pyrrole moieties are crucial for enhancing biological activity. For example, compounds that maintain specific substituent patterns exhibit improved interactions with cellular targets, leading to higher cytotoxicity levels.

The mechanism of action for this compound likely involves interference with cellular signaling pathways related to tumor proliferation and survival. Preliminary studies suggest that the compound may inhibit tubulin polymerization, a critical process in cell division, thereby exerting its anticancer effects.

Case Studies

A review of literature reveals several case studies where similar compounds have been evaluated:

- Study on Thiazole Derivatives : A study published in PMC9268695 examined various thiazole derivatives for their anticancer activities. Compound 27 was noted for its effectiveness against tubulin polymerization with an IC50 value of 1.61 µg/mL, demonstrating the importance of the thiazole ring in enhancing cytotoxic activity .

- N-(5-Methyl-4-phenylthiazol-2-yl) Compounds : Research by Evren et al. (2019) showed that novel thiazole derivatives exhibited selective cytotoxicity against A549 human lung adenocarcinoma cells, suggesting a promising avenue for further exploration in drug development .

Comparative Analysis

The following table summarizes the structural features and biological activities of related compounds:

| Compound Name | Structural Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-pyrrolidin-1-yl)-4-methylthiazole | Similar thiazole and pyrrole rings | Different substituent patterns | Moderate anti-proliferative activity |

| Ethyl 4-hydroxy-6-methylpyridine | Hydroxypyridine structure | Lacks complex aromatic substitutions | Limited anticancer activity |

| 2-(3-Fluorophenyl)-4-hydroxy-pyrrolidine | Simplified structure without thiazole | Focused on pyrrolidine core | Minimal cytotoxic effects |

Properties

CAS No. |

617697-36-6 |

|---|---|

Molecular Formula |

C26H23FN2O6S |

Molecular Weight |

510.5 g/mol |

IUPAC Name |

ethyl 2-[(3E)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C26H23FN2O6S/c1-5-35-25(33)23-14(3)28-26(36-23)29-20(15-7-6-8-17(11-15)34-4)19(22(31)24(29)32)21(30)16-10-9-13(2)18(27)12-16/h6-12,20,30H,5H2,1-4H3/b21-19+ |

InChI Key |

OKTDXYDFSOCHOA-XUTLUUPISA-N |

Isomeric SMILES |

CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC(=C(C=C3)C)F)\O)/C(=O)C2=O)C4=CC(=CC=C4)OC)C |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C2=O)C4=CC(=CC=C4)OC)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.